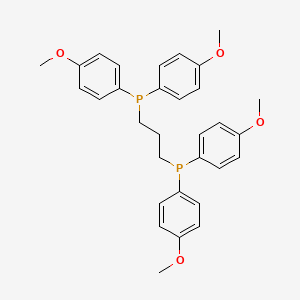
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] is an organophosphorus compound with the molecular formula C31H34O4P2. This compound is characterized by the presence of phosphine groups attached to a 1,3-propanediyl backbone, with bis(4-methoxyphenyl) substituents. It is a white solid that is soluble in organic solvents and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] typically involves the reaction of 1,3-dichloropropane with lithium diphenylphosphide, followed by the introduction of methoxy groups. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Substitution: Nucleophiles such as halides or amines.
Coordination: Transition metals like palladium, nickel, or platinum.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] has several scientific research applications:
Biology: Employed in the development of biologically active metal coordination complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of nanoclusters and as a stabilizing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] primarily involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and polymerization . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Similar structure but lacks the methoxy groups.
Piperidine, 4,4’-(1,3-propanediyl)bis-: Contains piperidine groups instead of phosphine groups.
Benzene, 1,1’-(1,3-propanediyl)bis-: Contains benzene rings instead of methoxyphenyl groups.
Uniqueness
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] is unique due to the presence of methoxy groups, which can influence its reactivity and coordination properties. The methoxy groups can provide additional steric and electronic effects, making this compound distinct from its analogs .
Propriétés
Numéro CAS |
111216-21-8 |
|---|---|
Formule moléculaire |
C31H34O4P2 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
3-bis(4-methoxyphenyl)phosphanylpropyl-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C31H34O4P2/c1-32-24-6-14-28(15-7-24)36(29-16-8-25(33-2)9-17-29)22-5-23-37(30-18-10-26(34-3)11-19-30)31-20-12-27(35-4)13-21-31/h6-21H,5,22-23H2,1-4H3 |
Clé InChI |
NITFBBJDNBZGRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)P(CCCP(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


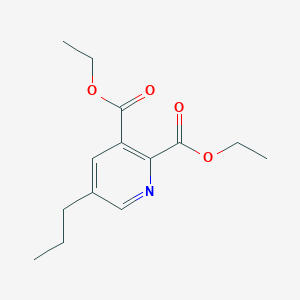


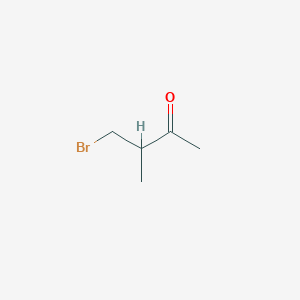
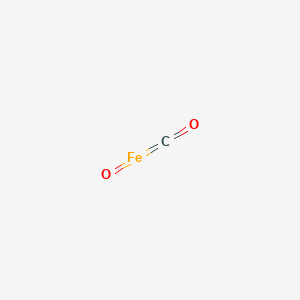
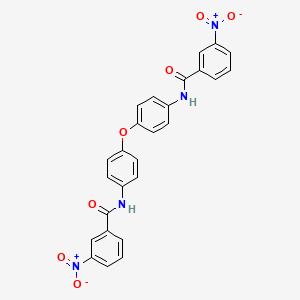
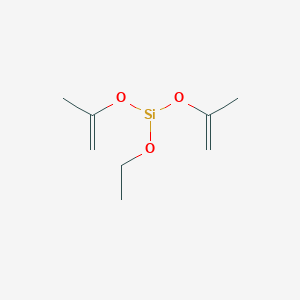

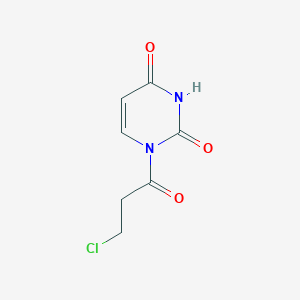
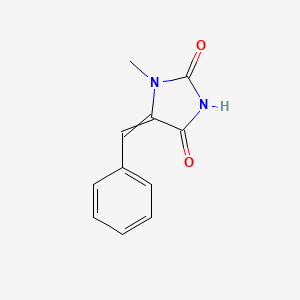
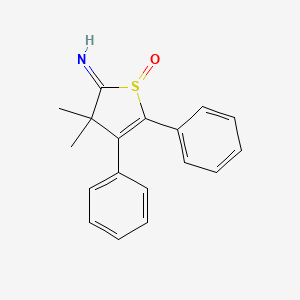
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
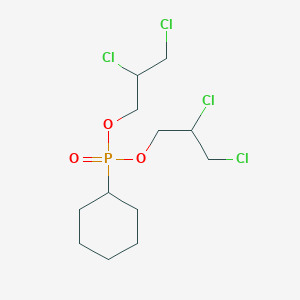
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
